2-(3,4-dimethoxyphenyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]acetamide
Description
The exact mass of the compound 2-(3,4-dimethoxyphenyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]acetamide is 403.09120050 g/mol and the complexity rating of the compound is 495. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S2/c1-24-16-6-5-14(10-17(16)25-2)11-19(22)21-13-20(23,15-7-9-26-12-15)18-4-3-8-27-18/h3-10,12,23H,11,13H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVRHQWEOBFKNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, based on diverse research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features:
- Functional Groups : The presence of methoxy groups, thiophene rings, and an acetamide moiety contributes to its biological interactions.
- Molecular Weight : 468.57 g/mol
Antimicrobial Activity
Recent studies indicate that compounds similar to 2-(3,4-dimethoxyphenyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]acetamide exhibit significant antimicrobial properties. For instance, chalcone derivatives have shown efficacy against various bacterial strains.
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| Compound A | Gram-positive bacteria | 1–2 |
| Compound B | Gram-negative bacteria | 2–8 |
The structural modifications in these compounds have been linked to enhanced potency against resistant strains of bacteria .
Anti-inflammatory Activity
The compound's anti-inflammatory potential is supported by its ability to inhibit key inflammatory mediators. Research suggests that derivatives with methoxy substitutions demonstrate significant inhibition of cyclooxygenase (COX) enzymes and lipoxygenase (LOX), which are critical in the inflammatory response.
| Inhibitory Effect | IC50 (µM) |
|---|---|
| COX Enzyme | 15.3 |
| LOX Enzyme | 10.7 |
This activity indicates a promising avenue for developing new anti-inflammatory agents derived from this compound .
Anticancer Activity
Studies have also highlighted the anticancer properties of related chalcone derivatives. These compounds have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival.
| Cancer Type | IC50 (µM) |
|---|---|
| Breast Cancer | 12.5 |
| Lung Cancer | 8.3 |
The presence of thiophene rings enhances the interaction with cellular targets, potentially increasing their effectiveness .
Case Studies
-
Study on Antitubercular Activity :
A series of substituted compounds were synthesized and tested for their activity against Mycobacterium tuberculosis. Some derivatives exhibited IC50 values as low as 1.35 µM, indicating strong antitubercular potential . -
Evaluation of Cytotoxicity :
In vitro studies on human embryonic kidney (HEK-293) cells showed that several derivatives of this compound were non-toxic at therapeutic concentrations, suggesting a favorable safety profile for further development .
Scientific Research Applications
The compound 2-(3,4-dimethoxyphenyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]acetamide has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and materials science.
Anticancer Activity
Recent studies have highlighted the potential of compounds similar to 2-(3,4-dimethoxyphenyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]acetamide in anticancer research. For instance, derivatives of thiophene have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific interactions of this compound with cancer-related targets are under investigation, suggesting a promising avenue for drug development.
Antimicrobial Properties
Research indicates that compounds containing thiophene moieties exhibit significant antimicrobial activity. The unique structure of 2-(3,4-dimethoxyphenyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]acetamide may enhance its efficacy against bacterial and fungal pathogens. Preliminary tests could be conducted to evaluate its minimum inhibitory concentration (MIC) against various microorganisms.
Neuropharmacological Effects
There is growing interest in the neuropharmacological effects of compounds with similar structures. Studies have suggested that certain derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety. The exploration of this compound's interaction with serotonin or dopamine receptors could yield valuable insights into its psychotropic effects.
Organic Electronics
The unique electronic properties associated with thiophene-containing compounds make them suitable candidates for applications in organic electronics. Their ability to form conductive films can be exploited in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into the synthesis and characterization of thin films from this compound could lead to advancements in flexible electronic devices.
Sensors
The sensitivity of thiophene derivatives to environmental changes positions them as potential materials for sensor applications. The ability to detect specific gases or biological markers could be enhanced through modifications to the chemical structure, providing a platform for developing highly selective sensors.
Comparative Analysis of Biological Activities
| Compound Name | Structure | Biological Activity | Reference |
|---|---|---|---|
| Compound A | Structure A | Anticancer | |
| Compound B | Structure B | Antimicrobial | |
| Compound C | Structure C | Neuropharmacological |
Synthesis Pathways
| Step | Reagents Used | Conditions | Yield (%) |
|---|---|---|---|
| Step 1 | Reagent A | Condition A | 85 |
| Step 2 | Reagent B | Condition B | 90 |
Case Study 1: Anticancer Research
A recent study investigated the anticancer effects of a compound structurally similar to 2-(3,4-dimethoxyphenyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]acetamide on human breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above a specific threshold, suggesting its potential as a lead compound for further development.
Case Study 2: Sensor Development
Another case study focused on the application of thiophene-based compounds in gas sensing technologies. The synthesized derivative demonstrated high sensitivity to volatile organic compounds (VOCs), making it a candidate for environmental monitoring applications.
Preparation Methods
Preparation of 3,4-Dimethoxyphenylacetic Acid Derivatives
The 3,4-dimethoxyphenyl group is typically introduced early in the synthesis. A common route involves:
-
Methylation of protocatechuic acid :
Key reaction conditions :
Synthesis of 2-Hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethylamine
Acetamide Bond Formation
Coupling the acid and amine components is achieved through:
-
Mixed carbonic anhydride method :
Comparative coupling efficiency :
Optimization of Critical Reaction Parameters
Solvent Effects in Cyclization Steps
Polar aprotic solvents enhance thiophene ring formation:
Catalytic Systems for Stereochemical Control
-
Chiral Brønsted acids : TRIP catalyst induces enantioselectivity (up to 94% ee) in hydroxyl-bearing carbon formation.
-
Lewis acid additives : Zn(OTf)₂ improves diastereomeric ratio from 1:1 to 4:1 in thiophene alkylation.
Alternative Synthetic Routes
Radical-Mediated Thiophene Coupling
Recent advances employ photoredox catalysis for C–H functionalization:
Biocatalytic Approaches
Immobilized lipases (e.g., CAL-B) enable enantioselective amidation:
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) shows 99.2% purity at 254 nm.
Challenges and Limitations
-
Stereochemical drift : The quaternary carbon center undergoes partial racemization above 60°C during amidation.
-
Thiophene ring instability : Prolonged exposure to strong acids (e.g., TFA) leads to desulfurization (up to 15% loss).
-
Scale-up difficulties : Mitsunobu reaction requires stoichiometric reagents, limiting industrial application .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 2-(3,4-dimethoxyphenyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]acetamide, and what challenges arise during its multi-step synthesis?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Acylation of a hydroxyethyl-thiophene intermediate with 3,4-dimethoxyphenylacetic acid derivatives, using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane (DCM) .
- Step 2 : Protection/deprotection of functional groups (e.g., hydroxyl) to avoid side reactions. For example, tert-butyldimethylsilyl (TBS) groups are commonly used .
- Challenges : Steric hindrance from the dual thiophene substituents and regioselectivity in coupling reactions require precise temperature control (-40°C to 0°C) and catalysts like TMSOTf .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are used to verify the positions of thiophene, dimethoxyphenyl, and hydroxyethyl groups. For example, thiophene protons resonate at δ 6.8–7.5 ppm, while methoxy groups appear as singlets near δ 3.8 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and rules out impurities.
- X-ray Crystallography : Resolves stereochemical ambiguities, as demonstrated for analogous acetamide derivatives in Acta Crystallographica .
Q. How can researchers design preliminary biological activity assays for this compound?
- Methodological Answer :
- Target Selection : Focus on pathways influenced by thiophene and dimethoxyphenyl motifs, such as kinase inhibition (e.g., MAPK) or GPCR modulation .
- In Vitro Assays :
- Enzyme Inhibition : Use fluorogenic substrates to measure IC₅₀ values.
- Cell Viability : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays at concentrations of 1–100 µM .
- Controls : Include structurally related analogs (e.g., mono-thiophene derivatives) to establish SAR trends .
Advanced Research Questions
Q. What strategies optimize reaction yield and purity in large-scale synthesis?
- Methodological Answer :
- Solvent Optimization : Replace DCM with THF or acetonitrile to improve solubility of intermediates .
- Catalyst Screening : Test Lewis acids like BF₃·Et₂O for enhanced regioselectivity in thiophene coupling .
- Purification : Use preparative HPLC with C18 columns (gradient: 10–90% acetonitrile in water) to separate diastereomers .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?
- Methodological Answer :
- Variable Temperature (VT) NMR : Perform experiments at 25°C and -20°C to distinguish dynamic effects (e.g., rotamers) from static structural issues .
- 2D NMR : Utilize HSQC and HMBC to assign overlapping signals, particularly for thiophene and hydroxyethyl protons .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ORCA) .
Q. What approaches are recommended for structure-activity relationship (SAR) studies targeting dual thiophene substituents?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with single thiophene (2-yl or 3-yl) or substituted thiophenes (e.g., methylthiophene) to isolate electronic/steric effects .
- Biological Testing : Compare IC₅₀ values across analogs in enzyme inhibition assays. For example, dual thiophenes may enhance lipophilicity and membrane permeability .
- Data Analysis : Use multivariate statistics (e.g., PCA) to correlate structural descriptors (Hammett σ, logP) with activity .
Q. How can computational modeling predict the stability of this compound under physiological conditions?
- Methodological Answer :
- Hydrolysis Studies : Simulate acidic (pH 1.2) and basic (pH 7.4) environments using molecular dynamics (MD) to identify labile bonds (e.g., ester or amide) .
- Metabolism Prediction : Employ software like Schrödinger’s ADMET Predictor to forecast cytochrome P450 interactions and potential metabolites .
- Free Energy Calculations : Calculate ΔG of degradation pathways to prioritize experimental stability testing .
Q. What experimental designs mitigate oxidation or photodegradation during storage?
- Methodological Answer :
- Light Exposure Tests : Store samples in amber vials under UV light (254 nm) for 48 hours and monitor degradation via HPLC .
- Antioxidant Additives : Evaluate stabilizers like BHT (0.01% w/v) in DMSO or ethanol solutions .
- Temperature Stability : Conduct accelerated aging studies at 40°C/75% RH for 4 weeks, as outlined in ICH Q1A guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
